molecular formula C8H7BrFNO B8405167 N-(3-bromo-5-fluorophenyl)acetamide

N-(3-bromo-5-fluorophenyl)acetamide

Cat. No. B8405167
M. Wt: 232.05 g/mol
InChI Key: MJLNEORGKPLPCW-UHFFFAOYSA-N
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Description

N-(3-bromo-5-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromo-5-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromo-5-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-bromo-5-fluorophenyl)acetamide

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

N-(3-bromo-5-fluorophenyl)acetamide

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)

InChI Key

MJLNEORGKPLPCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of acetamide (2.8 g, 47.2 mmol), palladium acetate (0.50 g, 0.80 mmol), XANTPHOS (0.68 g, 1.2 mmol) and cesium carbonate (18 g, 55.2 mmol) was degassed and purged with nitrogen twice. Dry dioxane (50 mL) was added followed by 1,3-dibromo-5-fluorobenzene (10 g, 39.4 mmol). The reaction was heated to 105° C. overnight and then allowed to cool to room temperature. Dichloromethane was added and the mixture was stirred vigorously for 1 hr. The mixture was filtered. The filtrate was concentrated to dryness. Chromatography on silica gel with 25% ethyl acetate in hexanes gave 4.0 g (44%) of the product as a colorless solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

To a mixture of tris(dibenzylideneacetone)dipalladium (0.20 g, 0.22 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphine)xanthene (0.13, 0.22 mmol) and cesium carbonate (5.0 g, 15.41 mmol) under N2 gas was added acetamide (0.90, 14.73 mmol), 1,3-dibromo-5-fluorobenzene (2.8 g, 10.83 mmol) and dioxane (22 mL). The reaction mixture was heated at 80° C. overnight and concentrated under reduced pressure. Purification by flash chromatography (silica, 50:50 ethyl acetate/hexane) gave N-(3-bromo-5-fluorophenyl)acetamide (3.51 g, quantitative). Retention time (min)=1.945, method [4], MS(ESI) 232.0 (M+H).
Quantity
14.73 mmol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
9,9-dimethyl-4,5-bis(diphenylphosphine)xanthene
Quantity
0.22 mmol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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